9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C15H22N6O4 and a molecular weight of 350.373 It is known for its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purinone core
Preparation Methods
The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one involves several steps. One common synthetic route includes the reaction of a purine derivative with a pentofuranosyl donor under specific conditions. The reaction typically requires the use of a catalyst and may involve multiple purification steps to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with similar structural features.
Cytidine: Another nucleoside with a different base but similar sugar moiety.
Guanosine: A nucleoside with a guanine base, sharing some structural similarities.
Properties
Molecular Formula |
C15H21N5O5 |
---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-piperidin-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H21N5O5/c21-6-8-10(22)11(23)14(25-8)20-12-9(13(24)17-7-16-12)18-15(20)19-4-2-1-3-5-19/h7-8,10-11,14,21-23H,1-6H2,(H,16,17,24) |
InChI Key |
RLJFXPQTJCNTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CNC3=O |
Origin of Product |
United States |
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